ReN001

Description

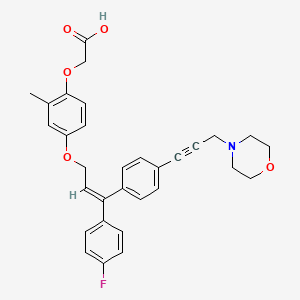

MAVODELPAR is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Properties

CAS No. |

942594-93-6 |

|---|---|

Molecular Formula |

C31H30FNO5 |

Molecular Weight |

515.6 g/mol |

IUPAC Name |

2-[4-[(E)-3-(4-fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetic acid |

InChI |

InChI=1S/C31H30FNO5/c1-23-21-28(12-13-30(23)38-22-31(34)35)37-18-14-29(26-8-10-27(32)11-9-26)25-6-4-24(5-7-25)3-2-15-33-16-19-36-20-17-33/h4-14,21H,15-20,22H2,1H3,(H,34,35)/b29-14+ |

InChI Key |

UAQOKKXVCNQHIP-IPPBACCNSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC/C=C(\C2=CC=C(C=C2)C#CCN3CCOCC3)/C4=CC=C(C=C4)F)OCC(=O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC=C(C2=CC=C(C=C2)C#CCN3CCOCC3)C4=CC=C(C=C4)F)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Fall of ReN001 (Mavodelpar): A Technical Analysis of a PPARδ Agonist for Mitochondrial Disease

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

ReN001 (mavodelpar) emerged as a promising therapeutic candidate for primary mitochondrial myopathies (PMM) and other genetic mitochondrial diseases. As a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, its mechanism of action was hypothesized to center on the enhancement of mitochondrial biogenesis and function, thereby compensating for the underlying genetic defects that impair cellular energy production. This technical guide provides a comprehensive overview of the core scientific principles behind this compound, detailing its proposed signaling pathway, summarizing the available preclinical and clinical data, and outlining the key experimental methodologies employed in its evaluation. The document culminates with the results of the pivotal Phase 2b STRIDE trial, the subsequent cessation of the drug's development, and a discussion of the implications for future research in mitochondrial disease.

Introduction to Mitochondrial Disease and the Therapeutic Rationale for PPARδ Agonism

Primary mitochondrial diseases are a group of rare, debilitating genetic disorders caused by mutations in either the mitochondrial DNA (mtDNA) or nuclear DNA (nDNA).[1] These mutations impair the function of the oxidative phosphorylation (OXPHOS) system, leading to deficient production of adenosine triphosphate (ATP), the primary cellular energy currency.[1] Tissues with high energy demands, such as skeletal muscle, the brain, and the heart, are disproportionately affected, resulting in symptoms like myopathy, exercise intolerance, fatigue, and neurological dysfunction.[1]

The therapeutic strategy for this compound was rooted in activating PPARδ, a nuclear receptor that functions as a key transcriptional regulator of cellular metabolism.[2][3] In skeletal muscle, PPARδ activation is known to promote a shift towards fatty acid oxidation and to increase mitochondrial biogenesis.[3] The rationale was that by stimulating the creation of new, healthy mitochondria and optimizing the function of existing ones, this compound could increase the overall capacity for ATP production, thereby alleviating the cellular energy deficit characteristic of mitochondrial disease.[2]

Core Mechanism of Action: The PPARδ Signaling Pathway

This compound is a selective PPARδ agonist.[2] Its proposed mechanism of action begins with its binding to and activation of the PPARδ receptor in the cytoplasm. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

This binding event recruits coactivator proteins, most notably PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), which is a master regulator of mitochondrial biogenesis. The subsequent upregulation of gene transcription leads to a coordinated increase in the expression of proteins involved in:

-

Mitochondrial Biogenesis: The formation of new mitochondria.

-

Fatty Acid Oxidation (FAO): The breakdown of fatty acids to produce acetyl-CoA for the Krebs cycle.

-

Oxidative Phosphorylation (OXPHOS): The process of ATP synthesis.

This cascade of events was expected to enhance the overall bioenergetic capacity of the cell, as illustrated in the signaling pathway diagram below.

Preclinical Evidence

The therapeutic hypothesis for this compound was supported by preclinical studies in cellular and animal models. These studies aimed to demonstrate that selective PPARδ agonism could indeed improve mitochondrial function.

In Vitro Studies in Patient-Derived Fibroblasts

Studies were conducted on fibroblasts from patients with inherited metabolic disorders, including Glycogen Storage Disease III (GSDIII) and Complex I deficiency, to assess the effect of mavodelpar on cellular bioenergetics.

Experimental Protocol: Fibroblast Study

-

Cell Lines: Fibroblasts from healthy individuals and patients with genetically confirmed GSDIII or Complex I deficiency.

-

Treatment: Cells were treated with mavodelpar (30 nM and 120 nM) or a pan-PPAR agonist (Bezafibrate, 200µM) for 48 hours.

-

Culture Conditions: To assess the cellular capacity to utilize fatty acids, cells were cultured in glucose-free medium, forcing a metabolic shift.

-

Primary Assay: Mitochondrial function was evaluated by measuring the oxygen consumption rate (OCR) using a Seahorse Bioanalyzer Cell Mito Stress Test. This assay measures key parameters of mitochondrial respiration, including basal respiration, maximal respiration, and spare respiratory capacity.

Results

The available data from a study in GSDIII patient fibroblasts are summarized below. These results demonstrate that under metabolic stress, mavodelpar treatment can enhance mitochondrial respiratory capacity.

| Treatment Group | Cell Type | Parameter Measured | Result |

| Untreated | GSDIII Fibroblasts | Oxygen Consumption Rate (OCR) | Baseline |

| 30 nM Mavodelpar | GSDIII Fibroblasts | Oxygen Consumption Rate (OCR) | 25% increase over untreated |

| 30 nM Mavodelpar | Control Fibroblasts | Oxygen Consumption Rate (OCR) | 15% increase over untreated |

Data sourced from a University of Pittsburgh undergraduate research presentation.

In Vivo Animal Studies

In vivo studies in rats were performed to confirm that mavodelpar could engage its target and modulate the expression of PPARδ-regulated genes in skeletal muscle.

Experimental Protocol: Rat Model

-

Animal Model: Male Wistar rats.

-

Treatment: Oral administration of mavodelpar.

-

Tissue Analyzed: Skeletal muscle.

-

Primary Assay: Measurement of mRNA expression of PPARδ target genes, such as angiopoietin-like 4 (ANGPTL4), via quantitative real-time polymerase chain reaction (qRT-PCR).

Results

These studies confirmed that mavodelpar reached its target tissue and activated the PPARδ pathway.

| Treatment Group | Parameter Measured | Result |

| Vehicle Control | Skeletal Muscle ANGPTL4 mRNA | Baseline |

| Mavodelpar | Skeletal Muscle ANGPTL4 mRNA | 5.5-fold increase over vehicle |

Data sourced from a UMDF 2023 Symposium abstract.

Clinical Development Program

The clinical development of mavodelpar for PMM included a Phase 1b open-label study followed by a pivotal Phase 2b randomized controlled trial (STRIDE).

Phase 1b Open-Label Study

An initial open-label study was conducted to assess the safety, tolerability, and exploratory efficacy of mavodelpar in patients with PMM.

Experimental Protocol: Phase 1b Study

-

Study Design: Open-label, single-arm study.

-

Participants: 23 patients with genetically confirmed PMM.

-

Intervention: 100 mg mavodelpar administered orally, once daily for 12 weeks.

-

Endpoints: The primary focus was on safety and tolerability. Exploratory efficacy endpoints included the 12-minute walk test (12MWT) and measures of oxygen consumption during exercise.

Results

The company reported that the drug was safe and well-tolerated. Qualitative reports from the Chief Medical Officer indicated an "improvement in the meters that patients were able to walk" and an "improvement in the oxygen consumption," which supported progression to a larger, controlled trial.[4] However, specific quantitative data from this study have not been publicly released.

The STRIDE Study: A Pivotal Phase 2b Trial

The STRIDE study was a global, randomized, double-blind, placebo-controlled trial designed to definitively evaluate the efficacy and safety of mavodelpar in PMM patients.

Experimental Protocol: STRIDE Study

-

Study Design: Global, randomized, double-blind, placebo-controlled pivotal Phase 2b trial.[3]

-

Participants: Approximately 213 adult patients with PMM due to mtDNA defects.[1]

-

Intervention: 100 mg mavodelpar administered orally once-daily versus a matching placebo for a 24-week period.[3]

-

Primary Efficacy Endpoint: The change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24.[3]

-

Secondary Efficacy Endpoint: The change from baseline in the PROMIS® Short Form Fatigue 13a score.[3]

Results and Outcome

In December 2023, Reneo Pharmaceuticals announced that the STRIDE study did not meet its primary or secondary efficacy endpoints.[3][5] There was no statistically significant difference between the mavodelpar and placebo groups in the change in distance walked in the 12MWT or in the patient-reported fatigue scores.

| Study | Endpoint | Result |

| STRIDE (Phase 2b) | Primary: Change in 12-Minute Walk Test | Not Met (No significant difference vs. placebo) |

| Secondary: Change in PROMIS Fatigue Score | Not Met (No significant difference vs. placebo) |

Following these results, the company announced the suspension of the mavodelpar development program, including the ongoing STRIDE AHEAD open-label extension study.[3]

Discussion and Future Outlook

The development of this compound (mavodelpar) represents a scientifically rational, yet ultimately unsuccessful, effort to treat mitochondrial myopathy. The core hypothesis—that activating PPARδ to enhance mitochondrial biogenesis and function would yield clinical benefit—was supported by a plausible mechanism of action and encouraging, albeit limited, preclinical and early clinical signals.

The failure of the STRIDE trial to demonstrate efficacy raises critical questions for the field. Potential reasons for the negative outcome could include:

-

Insufficient Target Engagement: The dose of 100 mg may not have been sufficient to induce a robust enough physiological response in the skeletal muscle of PMM patients.

-

Redundancy and Compensation: The complexity of cellular metabolism may have allowed for compensatory mechanisms that negated the effects of upregulating the PPARδ pathway.

-

Endpoint Sensitivity: The 12-minute walk test, while a standard measure of functional endurance, may not be sensitive enough to detect modest but meaningful changes in this patient population, or it may not be the most relevant measure of the drug's biological activity.

-

Patient Heterogeneity: The diverse genetic and clinical presentations of PMM may have contributed to a varied response that was diluted in the overall trial population.

While the development of mavodelpar has been halted, the data generated from its comprehensive clinical program will be invaluable to the scientific community.[3][5] Future research must focus on understanding the disconnect between the proposed mechanism and the lack of clinical efficacy. This includes a thorough analysis of the STRIDE trial data, when it becomes available, to identify any potential subgroups that may have responded, and further preclinical work to better understand the nuances of PPARδ activation in the specific context of different mitochondrial genetic defects. The journey of this compound serves as a crucial lesson in the complex path of drug development for rare and multifaceted diseases like primary mitochondrial myopathy.

References

Mavodelpar: A Technical Overview of a Selective PPARδ Agagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavodelpar (formerly REN001) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3] PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including fatty acid oxidation and mitochondrial biogenesis.[4][5] Mavodelpar was in clinical development for the treatment of rare genetic mitochondrial diseases, specifically primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[2][3][6] However, the development of mavodelpar was suspended following the failure of the pivotal STRIDE clinical trial in PMM to meet its primary and secondary endpoints.[2][7] This technical guide provides a comprehensive overview of mavodelpar, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Selective PPARδ Agonism

Mavodelpar functions as a selective agonist for the PPARδ receptor.[1][4] The PPAR family of receptors, which also includes PPARα and PPARγ, are ligand-activated transcription factors that regulate gene expression.[8] Upon binding by an agonist like mavodelpar, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[8]

The activation of PPARδ by mavodelpar is believed to upregulate genes involved in:

-

Fatty Acid Oxidation: Increasing the breakdown of fatty acids for energy production.[4]

-

Mitochondrial Biogenesis: Promoting the formation of new mitochondria.[4][5]

-

Oxidative Phosphorylation: Enhancing the efficiency of cellular respiration.[4]

By stimulating these pathways, mavodelpar was hypothesized to improve mitochondrial function and energy production in patients with mitochondrial diseases.[4][6]

Signaling Pathway

Caption: Mavodelpar activates the PPARδ signaling pathway to enhance mitochondrial function.

Preclinical Data

Pharmacological and biochemical studies in preclinical models demonstrated that mavodelpar is a potent and selective PPARδ agonist.[4] In mouse models, activation of PPARδ by mavodelpar led to an increased expression of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis.[4]

| Preclinical Finding | Model System | Key Outcome | Reference |

| Potency and Selectivity | In vitro assays | Potent and selective agonist of PPARδ | [4] |

| Gene Expression | Mouse models | Increased expression of genes for fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis | [4] |

Clinical Development and Trial Results

Mavodelpar was evaluated in clinical trials for two primary indications: Primary Mitochondrial Myopathies (PMM) and Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD).

Primary Mitochondrial Myopathies (PMM)

The pivotal clinical trial for mavodelpar in PMM was the STRIDE study, a global, randomized, double-blind, placebo-controlled Phase 2b trial.[2][3][7] The study enrolled adult patients with PMM due to mitochondrial DNA (mtDNA) defects.[2][3][7]

STRIDE Study Design [2][3][7][9]

| Parameter | Description |

| Study Title | An Efficacy and Safety Study of 24 Week Treatment With Mavodelpar (this compound) in Primary Mitochondrial Myopathy Patients (STRIDE) |

| NCT Number | NCT04535609 |

| Phase | 2b |

| Design | Randomized, double-blind, placebo-controlled, parallel group, multi-centre |

| Patient Population | Adult patients with PMM due to mtDNA defects |

| Intervention | 100 mg mavodelpar administered orally once daily |

| Control | Placebo |

| Treatment Duration | 24 weeks |

| Primary Efficacy Endpoint | Change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24 |

| Secondary Efficacy Endpoint | Change from baseline in the PROMIS® Short Form Fatigue 13a score |

STRIDE Study Results

In December 2023, it was announced that the STRIDE study did not meet its primary or secondary efficacy endpoints.[2][7][10] Specific quantitative data from the trial have not been publicly released. Following these results, all mavodelpar development activities, including the open-label extension study STRIDE AHEAD, were suspended.[2][3][7]

Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

Mavodelpar also received Fast Track designation from the FDA for the treatment of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a genotype of LC-FAOD.[6] An open-label Phase 1b study was conducted in patients with LC-FAOD.[11]

LC-FAOD Phase 1b Study [11]

| Parameter | Description |

| Study Title | A Study of this compound in Patients With a Long-Chain Fatty Acid Oxidation Disorder (LC-FAOD) |

| NCT Number | NCT03833128 |

| Phase | 1b |

| Design | Open-label |

| Patient Population | Patients with LC-FAOD |

| Intervention | Mavodelpar |

LC-FAOD Study Results

Positive results from the Phase 1b study were announced in July 2022, with mavodelpar reported to be safe and well-tolerated.[11] However, specific quantitative efficacy data from this open-label study are not publicly available in detail.

Experimental Protocols

12-Minute Walk Test (12MWT)

The 12-minute walk test is a standardized assessment of functional exercise capacity.[12][13]

Methodology [12][13][14][15][16]

-

Setup: The test is conducted on a flat, hard surface, typically a corridor or a track of a known length. Markers are placed at regular intervals to aid in distance measurement.

-

Instructions: Patients are instructed to walk as far as possible in 12 minutes, without running or jogging. They are allowed to slow down, stop, and rest if necessary, but are encouraged to resume walking as soon as they are able.

-

Monitoring: A trained technician or clinician monitors the patient, records the laps, and provides standardized encouragement.

-

Data Collection: The total distance walked in 12 minutes is recorded.

PROMIS® Short Form Fatigue 13a

The Patient-Reported Outcomes Measurement Information System (PROMIS) Short Form Fatigue 13a is a validated questionnaire used to assess a patient's self-reported fatigue.[17][18]

Methodology

-

Administration: The questionnaire consists of 13 questions about the frequency, duration, and intensity of fatigue, as well as its impact on daily life over the past 7 days.

-

Response Scale: Patients respond to each question using a 5-point Likert scale.

-

Scoring: The responses are scored to generate a T-score, which is a standardized score with a mean of 50 and a standard deviation of 10 in the general population. A higher T-score indicates greater fatigue.

Muscle Biopsy Analysis

Muscle biopsies are performed to assess the underlying pathology and the effects of treatment at a cellular and molecular level.[19][20][21][22]

Methodology [19][20][21][22][23]

-

Biopsy Procedure: A small sample of muscle tissue is obtained, typically from the thigh, under local anesthesia.

-

Histological Analysis: The tissue is processed and stained to examine muscle fiber morphology, the presence of ragged-red fibers (a hallmark of mitochondrial disease), and other structural abnormalities.

-

Enzyme Histochemistry: Staining for specific mitochondrial enzymes, such as cytochrome c oxidase (COX), can reveal deficiencies.

-

Gene Expression Analysis: RNA can be extracted from the muscle tissue to quantify the expression levels of PPARδ target genes and other markers of mitochondrial function using techniques like quantitative real-time PCR (qPCR) or RNA sequencing.

In Vitro PPARδ Agonist Assays

Luciferase Reporter Assay for Potency [1][8][24][25][26]

This cell-based assay is used to determine the potency (EC50) of a compound in activating the PPARδ receptor.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or COS-7) is co-transfected with two plasmids: one expressing a fusion protein of the PPARδ ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., mavodelpar).

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase signal is proportional to the activation of the PPARδ receptor. The data is plotted as a dose-response curve to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Competitive Binding Assay for Selectivity [27]

This assay is used to determine the selectivity of a compound for PPARδ over other PPAR isoforms (α and γ).

-

Assay Setup: The assay typically uses the purified LBD of each PPAR isoform and a radiolabeled or fluorescently labeled ligand that is known to bind to all three isoforms.

-

Competition: The test compound is added in increasing concentrations to compete with the labeled ligand for binding to the PPAR LBDs.

-

Measurement: The amount of labeled ligand that is displaced is measured.

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki) for the test compound for each PPAR isoform. A much lower Ki for PPARδ compared to PPARα and PPARγ indicates high selectivity.

Caption: A generalized workflow for the development and evaluation of a PPARδ agonist like mavodelpar.

Conclusion

Mavodelpar is a selective PPARδ agonist that showed promise in preclinical studies for improving mitochondrial function. However, its clinical development was halted due to the lack of efficacy demonstrated in the pivotal STRIDE trial for Primary Mitochondrial Myopathies. While the specific quantitative results from the key clinical trials have not been made public, the information gathered on its mechanism of action and the design of its clinical program provides valuable insights for the scientific and drug development community. The experience with mavodelpar underscores the challenges in translating preclinical findings in mitochondrial diseases to clinical efficacy and highlights the importance of robust clinical trial design and endpoint selection in this complex therapeutic area.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chiesiventures.com [chiesiventures.com]

- 3. mitocon.it [mitocon.it]

- 4. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chiesiventures.com [chiesiventures.com]

- 7. globalgenes.org [globalgenes.org]

- 8. researchgate.net [researchgate.net]

- 9. Reneo Pharmaceuticals Announces Last Patient Last Visit in [globenewswire.com]

- 10. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) | Nasdaq [nasdaq.com]

- 11. Reneo cuts 70% of staff following Phase III trial failure [clinicaltrialsarena.com]

- 12. 12 minute walk test By Prasanjit shom | PPTX [slideshare.net]

- 13. scribd.com [scribd.com]

- 14. Cooper's 12 minute run test - [exercise.trekeducation.org]

- 15. matassessment.com [matassessment.com]

- 16. Cooper Test: A 12-Minute Run to Check Aerobic Fitness [verywellfit.com]

- 17. facit.org [facit.org]

- 18. heal.nih.gov [heal.nih.gov]

- 19. mitoaction.org [mitoaction.org]

- 20. mitoaction.org [mitoaction.org]

- 21. The Case for Performing Percutaneous Muscle Biopsy | Children's Hospital of Philadelphia [chop.edu]

- 22. The Art of Muscle Biopsy in the New Genetic Era: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Activation in Myopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myopathies, a heterogeneous group of disorders characterized by muscle weakness and dysfunction, present a significant challenge in therapeutic development. A growing body of evidence points to the pivotal role of Peroxisome Proliferator-Activated Receptor delta (PPARδ) in skeletal muscle biology and its potential as a therapeutic target for various myopathies. PPARδ, a ligand-activated nuclear receptor, is a master regulator of fatty acid metabolism and energy homeostasis in skeletal muscle. Its activation has been shown to promote a shift towards an oxidative muscle phenotype, enhance mitochondrial biogenesis and function, and exert anti-inflammatory effects. This technical guide provides an in-depth overview of the role of PPARδ activation in myopathy, summarizing key quantitative data from preclinical studies, detailing experimental protocols for investigating PPARδ function, and illustrating the underlying signaling pathways.

Introduction to PPARδ in Skeletal Muscle

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in metabolism and cellular differentiation.[1] The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). While PPARα is predominantly expressed in tissues with high fatty acid catabolism like the liver and heart, and PPARγ is a key regulator of adipogenesis, PPARδ is the most abundant isoform in skeletal muscle.[2]

In skeletal muscle, PPARδ plays a crucial role in:

-

Fatty Acid Oxidation: PPARδ activation upregulates genes involved in the uptake, transport, and β-oxidation of fatty acids, thereby increasing the muscle's capacity to use fat as an energy source.[3]

-

Mitochondrial Biogenesis and Function: PPARδ activation stimulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, leading to an increase in mitochondrial content and respiratory capacity.[4]

-

Muscle Fiber Type Switching: Activation of PPARδ promotes a shift from glycolytic type II fibers towards more oxidative and fatigue-resistant type I fibers.[5]

-

Anti-inflammatory Effects: PPARδ has been shown to exert anti-inflammatory properties in skeletal muscle, which is relevant in myopathies with an inflammatory component.[6]

Given these functions, therapeutic activation of PPARδ holds promise for treating myopathies characterized by impaired energy metabolism, mitochondrial dysfunction, and inflammation.

Molecular Mechanisms of PPARδ Action

PPARδ exerts its effects by forming a heterodimer with the Retinoid X Receptor (RXR). Upon binding to its ligand (endogenous fatty acids or synthetic agonists), the PPARδ/RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes, thereby activating their transcription.

Key Signaling Pathways

The signaling cascade initiated by PPARδ activation involves a network of coactivators and downstream effectors. The diagram below illustrates the core signaling pathway.

Caption: PPARδ Signaling Pathway in Skeletal Muscle.

Role of PPARδ Activation in Specific Myopathies

Duchenne Muscular Dystrophy (DMD)

DMD is a fatal X-linked genetic disorder caused by mutations in the dystrophin gene, leading to progressive muscle degeneration. Preclinical studies in the mdx mouse model of DMD have shown that activation of PPARδ can ameliorate the disease phenotype.

Quantitative Data from mdx Mouse Studies

| Parameter | Treatment | Model | Duration | Result | Reference |

| Forelimb Grip Strength | GW501516 | mdx mice | 4 weeks | ~15-20% increase | [7] |

| Treadmill Running Endurance | Fenofibrate | mdx mice | - | 50% increase | [8] |

| Muscle Inflammation | GW501516 | mdx mice | 4 weeks | Significant decrease | [7] |

| Centrally Nucleated Fibers | GW501516 | mdx mice | 4 weeks | Significant decrease | [7] |

| Evans Blue Dye Uptake | GW501516 | mdx mice | 4 weeks | 3-fold reduction | [9] |

| IgM Staining | GW501516 | mdx mice | 4 weeks | 9-fold reduction in stained fibers | [9] |

Mitochondrial Myopathies

Mitochondrial myopathies are a group of disorders caused by dysfunction of the mitochondrial respiratory chain, leading to impaired energy production in muscle. Activation of the PPARδ/PGC-1α pathway has been investigated as a therapeutic strategy to enhance mitochondrial biogenesis and function in these conditions.

Quantitative Data from Mitochondrial Myopathy Mouse Models

| Parameter | Treatment | Model | Duration | Result | Reference |

| COX-negative muscle fibers | Bezafibrate (0.5% diet) | Deletor mice | 22 weeks | Significant delay in accumulation | [10] |

| Multiple mtDNA deletions | Bezafibrate (0.5% diet) | Deletor mice | 22 weeks | Significant delay in accumulation | [11] |

| Mitochondrial ATP generating capacity | Bezafibrate | COX10 knockout mice | - | Increased | [12] |

| PGC-1α mRNA levels | Bezafibrate | COX10 knockout mice | - | Upregulated in cortex and hippocampus | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of PPARδ research in myopathy.

In Vitro Studies with C2C12 and L6 Myotubes

Experimental Workflow for In Vitro Studies

Caption: In Vitro Experimental Workflow.

4.1.1. Cell Culture and Differentiation

-

Cell Lines: C2C12 (mouse myoblast) or L6 (rat myoblast) cell lines are commonly used.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM supplemented with 2% horse serum when cells reach 80-90% confluency. Differentiation is typically carried out for 4-7 days.

4.1.2. PPARδ Agonist Treatment

-

Agonists: GW501516 is a commonly used selective PPARδ agonist.

-

Concentration: Effective concentrations typically range from 100 nM to 1 µM.[6][13]

-

Duration: Treatment duration can vary from a few hours to several days depending on the endpoint being measured.

4.1.3. Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from myotubes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse Transcription: cDNA is synthesized from total RNA using a reverse transcription kit.

-

PCR: Real-time PCR is performed using a thermal cycler with SYBR Green or TaqMan probes for target genes (e.g., Pgc-1α, Cpt1b, Pdk4) and a housekeeping gene for normalization (e.g., 18S rRNA, Gapdh).[14]

-

Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

4.1.4. Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PGC-1α, p-AMPK) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]

4.1.5. Fatty Acid Oxidation Assay

-

Principle: Measures the rate of radiolabeled fatty acid (e.g., [14C]palmitate) oxidation to 14CO2 or acid-soluble metabolites.

-

Procedure:

-

Myotubes are incubated with a medium containing the radiolabeled fatty acid.

-

After incubation, the reaction is stopped, and the medium is collected.

-

14CO2 is trapped, and its radioactivity is measured by scintillation counting.

-

The rate of fatty acid oxidation is normalized to the total protein content.[13][16]

-

In Vivo Studies with Mouse Models

4.2.1. Animal Models

-

mdx Mouse: A model for Duchenne Muscular Dystrophy.

-

Mitochondrial Myopathy Models:

4.2.2. Drug Administration

-

GW501516: Typically administered daily by oral gavage at doses ranging from 3 to 10 mg/kg body weight.[9]

-

Bezafibrate: Administered as a dietary supplement, often at a concentration of 0.5% in the chow.[10][11]

4.2.3. Functional Assessments

-

Grip Strength: Measured using a grip strength meter to assess forelimb and hindlimb muscle strength.

-

Treadmill Endurance: Mice are run on a treadmill with increasing speed or incline until exhaustion, and the time or distance is recorded.

4.2.4. Histological and Immunohistochemical Analysis

-

Muscle Collection: Skeletal muscles (e.g., tibialis anterior, gastrocnemius, soleus) are dissected, embedded in optimal cutting temperature (OCT) compound, and frozen in isopentane cooled in liquid nitrogen.

-

Cryosectioning: 8-10 µm thick sections are cut using a cryostat.

-

Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of central nucleation.

-

Immunohistochemistry for Fiber Typing:

-

Sections are blocked and then incubated with primary antibodies specific for different myosin heavy chain (MyHC) isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb).[17][18][19]

-

Fluorescently labeled secondary antibodies are used for detection.

-

Images are captured using a fluorescence microscope, and the number and cross-sectional area of each fiber type are quantified.

-

4.2.5. Evans Blue Dye (EBD) Uptake Assay

-

Principle: EBD is a fluorescent dye that binds to albumin in the bloodstream. In muscles with compromised membrane integrity, EBD leaks into the muscle fibers.

-

Procedure:

Conclusion and Future Directions

The activation of PPARδ presents a compelling therapeutic strategy for a range of myopathies. Its ability to enhance fatty acid oxidation, boost mitochondrial function, and reduce inflammation directly addresses key pathological features of these debilitating diseases. The preclinical data, particularly in models of Duchenne Muscular Dystrophy and mitochondrial myopathies, are encouraging and support the continued development of selective and potent PPARδ agonists.

Future research should focus on:

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials in patients with myopathies.

-

Long-term Safety: Thoroughly evaluating the long-term safety of PPARδ agonists, particularly concerning potential mitogenic effects.

-

Combination Therapies: Investigating the synergistic effects of PPARδ activation with other therapeutic approaches, such as gene therapy or anti-inflammatory drugs.

-

Biomarker Development: Identifying reliable biomarkers to monitor the therapeutic response to PPARδ agonists in patients.

By continuing to explore the multifaceted role of PPARδ in skeletal muscle, the scientific and medical communities can pave the way for novel and effective treatments for patients suffering from myopathies.

References

- 1. Activation of PPARδ: from computer modelling to biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Activation of the PPAR/PGC-1α pathway prevents a bioenergetic deficit and effectively improves a mitochondrial myopathy phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptor delta controls muscle development and oxidative capability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPARβ/δ Agonism Upregulates Forkhead Box A2 to Reduce Inflammation in C2C12 Myoblasts and in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. JCI Insight - Duchenne muscular dystrophy hiPSC–derived myoblast drug screen identifies compounds that ameliorate disease in mdx mice [insight.jci.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of bezafibrate treatment on late-onset mitochondrial myopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Bezafibrate improves mitochondrial function in the CNS of a mouse model of mitochondrial encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of peroxisome proliferator-activated receptor δ induces fatty acid β-oxidation in skeletal muscle and attenuates metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alterations in peroxisome proliferator-activated receptor mRNA expression in skeletal muscle after acute and repeated bouts of exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. A Simplified Immunohistochemical Classification of Skeletal Muscle Fibres in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Semi-automated Analysis of Mouse Skeletal Muscle Morphology and Fiber-type Composition [jove.com]

- 20. Evans Blue Dye as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hanlab.cc [hanlab.cc]

Mavodelpar: A Technical Overview of its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavodelpar (formerly REN001) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4][5][6] It was developed by Reneo Pharmaceuticals for the treatment of rare genetic mitochondrial diseases, specifically primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1][2][5][6] The therapeutic rationale for mavodelpar was centered on its ability to activate PPARδ, a key nuclear receptor that regulates gene expression related to mitochondrial function, energy metabolism, and fatty acid oxidation.[1][2] Preclinical studies suggested that mavodelpar could increase the transcription of genes involved in mitochondrial biogenesis and enhance fatty acid metabolism.[1][7] Despite promising preclinical data and a clear mechanistic hypothesis, the pivotal Phase 2b STRIDE clinical trial in patients with PMM did not meet its primary or secondary efficacy endpoints, leading to the suspension of mavodelpar's development in December 2023.[4][5][6][8][9] This guide provides a detailed technical overview of the cellular pathways modulated by mavodelpar, summarizing the available preclinical and clinical data, experimental protocols, and the ultimate outcomes of its clinical development program.

Core Mechanism of Action: PPARδ Agonism

Mavodelpar functions as a selective agonist for the PPARδ receptor. PPARs are a group of nuclear hormone receptors that, upon activation by a ligand such as mavodelpar, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary cellular pathways targeted by mavodelpar via PPARδ activation include:

-

Increased Fatty Acid Oxidation (FAO): PPARδ is a key regulator of genes involved in the uptake and beta-oxidation of fatty acids. By activating this pathway, mavodelpar was intended to enhance the utilization of fatty acids as an energy source, which is often impaired in mitochondrial diseases.[1][7]

-

Enhanced Mitochondrial Biogenesis: Preclinical evidence indicated that mavodelpar could stimulate the production of new mitochondria.[1] This is a critical process for cellular energy homeostasis and is often compromised in PMM.

-

Modulation of Energy Metabolism: As a master regulator of metabolic genes, PPARδ activation by mavodelpar was expected to improve overall cellular energy production.[10]

Preclinical Evidence

Pharmacological and biochemical studies in preclinical models, including mice, demonstrated that mavodelpar is a potent and selective agonist of PPARδ. These studies showed that activation of PPARδ by mavodelpar led to an increased expression of genes involved in several key metabolic processes.[7]

Key Preclinical Findings

A summary of the key preclinical findings for mavodelpar is presented below. It is important to note that detailed quantitative data from these studies are not publicly available.

| Parameter | Observation | Implication |

| Gene Expression | Increased transcription of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis in mice.[7] | Suggests a direct molecular mechanism for improving mitochondrial function. |

| Fatty Acid Metabolism | Resulted in increased fatty acid metabolism.[7] | Supports the hypothesis that mavodelpar can address deficits in fatty acid oxidation. |

Preclinical Experimental Models

Details of the specific preclinical experimental protocols have not been extensively published. However, a poster presentation by Reneo Pharmaceuticals at the Society for Inherited Metabolic Disorders (SIMD) Annual Meeting in 2023 provided an overview of their preclinical work.[7]

-

In Vivo Model: Studies were conducted in mice to assess the in vivo effects of mavodelpar on gene expression in skeletal muscle.[7]

-

Pharmacological and Biochemical Studies: These studies were performed to confirm the potency and selectivity of mavodelpar for the PPARδ receptor.[7]

Cellular Signaling Pathways Modulated by Mavodelpar

The central signaling pathway modulated by mavodelpar is the PPARδ pathway, which plays a crucial role in mitochondrial biogenesis and function.

Mavodelpar-PPARδ Signaling Pathway

Clinical Development Program

The clinical development of mavodelpar for PMM was centered around the STRIDE pivotal Phase 2b trial and its open-label extension, STRIDE AHEAD.

Clinical Trial Summary

| Trial Name | NCT Identifier | Phase | Design | Patient Population | Key Endpoints | Status |

| STRIDE | NCT04535609 | 2b | Randomized, double-blind, placebo-controlled | Adult patients with PMM due to mitochondrial DNA (mtDNA) defects | Primary: Change from baseline in the 12-minute walk test (12MWT) at week 24.[4][5][6][8] Secondary: Change from baseline in the PROMIS® Short Form Fatigue 13a score.[4][5][8] | Completed; Did not meet primary or secondary endpoints.[4][5][6][8][9] |

| STRIDE AHEAD | NCT05267574 | Open-label extension | Long-term safety and tolerability | Patients from STRIDE, a Phase 1b study, and mavodelpar-naïve patients with PMM due to nuclear DNA (nDNA) defects | Long-term safety and tolerability of 100 mg mavodelpar once daily over 24 months.[4][5][6][8] | Suspended.[4][6][8] |

Experimental Protocols: STRIDE Trial

The STRIDE study was a global, randomized, double-blind, placebo-controlled pivotal Phase 2b trial designed to evaluate the efficacy and safety of mavodelpar in adult patients with PMM.

-

Inclusion Criteria:

-

Adults (18 years and older) with a confirmed diagnosis of PMM due to known pathogenic gene mutation or deletion of the mitochondrial genome.

-

-

Exclusion Criteria:

-

Participation in a prior mavodelpar study.

-

Current or anticipated need for a PPAR agonist during the study.

-

Clinically significant cardiac, renal, or liver disease.

-

Uncontrolled diabetes.

-

History of rhabdomyolysis within the year prior to enrollment.

-

-

Treatment Regimen:

-

Primary Efficacy Endpoint:

-

Secondary and Exploratory Endpoints:

-

Change from baseline in the PROMIS® Short Form Fatigue 13a score.[4][5][8]

-

Modified Fatigue Impact Scale (MFIS).[8]

-

Patient Global Impression of Change (PGIC) and Severity (PGIS).[8]

-

30 Second Sit-To-Stand (30STS) Test.[8]

-

Brief Pain Inventory (BPI).[8]

-

36-Item Health Survey (SF-36).[8]

-

Work Productivity and Activity Impairment Questionnaire: Specific Health Problem (WPAI:SHP).[8]

-

Pedometer Step Count.[8]

-

Clinical Trial Workflow

Conclusion

Mavodelpar represented a targeted therapeutic approach for mitochondrial diseases, with a strong mechanistic rationale based on the activation of the PPARδ pathway. Preclinical data supported its potential to enhance mitochondrial function and fatty acid metabolism. However, the negative results from the pivotal STRIDE trial underscore the challenges of translating preclinical findings into clinical efficacy for complex rare diseases like PMM. While the development of mavodelpar has been discontinued, the data generated from its clinical program remain valuable to the scientific community and may inform future research in the field of mitochondrial medicine. The company has stated its intention to make the data from the STRIDE study available upon completion of final analyses.[4][9]

References

- 1. chiesiventures.com [chiesiventures.com]

- 2. chiesiventures.com [chiesiventures.com]

- 3. chiesiventures.com [chiesiventures.com]

- 4. globalgenes.org [globalgenes.org]

- 5. mitocon.it [mitocon.it]

- 6. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) | Nasdaq [nasdaq.com]

- 7. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]

- 8. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) - BioSpace [biospace.com]

- 9. Reneo cuts 70% of staff following Phase III trial failure [clinicaltrialsarena.com]

- 10. youtube.com [youtube.com]

Preclinical Profile of Mavodelpar (ReN001): A PPARδ Agonist for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for mavodelpar (ReN001) specifically in the context of Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) is limited. This document synthesizes the known mechanism of action of mavodelpar as a peroxisome proliferator-activated receptor delta (PPARδ) agonist and contextualizes it with findings from related fields and the available clinical trial information for LC-FAOD. A comprehensive preclinical data set from in vitro and in vivo LC-FAOD-specific models is not accessible through public domains and is likely proprietary to Reneo Pharmaceuticals.

Executive Summary

Mavodelpar (this compound) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was under development by Reneo Pharmaceuticals for rare genetic mitochondrial diseases, including LC-FAOD.[1][2][3][4][5][6] The therapeutic rationale for using a PPARδ agonist in LC-FAOD is based on its potential to enhance the transcription of genes involved in mitochondrial function and increase fatty acid oxidation, thereby addressing the core metabolic defects of the disease.[1][2][3] While the development program for another indication, primary mitochondrial myopathies (PMM), was suspended, the company had expressed intentions to continue the development of mavodelpar for LC-FAOD.[1][4] This document outlines the proposed mechanism of action and the limited, high-level preclinical and clinical findings available to the public.

Mechanism of Action: PPARδ Agonism

Mavodelpar acts as a selective agonist for the PPARδ receptor, a nuclear receptor that plays a crucial role in the regulation of cellular metabolism.

Proposed Signaling Pathway

The activation of PPARδ by mavodelpar is hypothesized to initiate a cascade of events leading to increased mitochondrial biogenesis and function. The general signaling pathway is as follows:

Caption: Proposed signaling pathway of mavodelpar (this compound) via PPARδ activation.

Preclinical Data Overview

Detailed preclinical data for mavodelpar in LC-FAOD models are not publicly available. The information below is based on general statements from company press releases and related research.

In Vitro Studies

General statements from Reneo Pharmaceuticals indicate that in vitro studies were conducted.

Table 1: Summary of Publicly Disclosed In Vitro Findings

| Assay System | Key Findings | Quantitative Data |

| Human and rat muscle cell lines | Potently and selectively activated PPARδ; increased fatty acid oxidation.[5] | Not publicly available |

| Unspecified cell culture systems | Increased fatty-acid oxidation and mitochondrial energy metabolism.[7] | Not publicly available |

Experimental Protocols: Detailed protocols for these in vitro studies, including cell lines used, mavodelpar concentrations, assay conditions, and specific endpoints measured, are not publicly available. A general methodology for assessing fatty acid β-oxidation in primary hepatocytes involves using radiolabeled palmitic acid and measuring the production of acid-soluble metabolites.[8]

In Vivo Studies

No in vivo studies of mavodelpar in animal models of LC-FAOD have been published in the public domain. However, a study in a mouse model of Alport syndrome demonstrated in vivo activity of the compound, showing it could ameliorate renal inflammation and fibrosis.[1] While not directly related to LC-FAOD, this study confirms the biological activity of mavodelpar in a whole-animal system.

Clinical Development in LC-FAOD

Mavodelpar's development for LC-FAOD has progressed to clinical evaluation.

Phase 1b Clinical Trial

A Phase 1b open-label study was completed in patients with LC-FAOD to assess the safety, tolerability, and potential efficacy of mavodelpar.

Experimental Workflow:

References

- 1. PPAR δ Agonism Ameliorates Renal Fibrosis in an Alport Syndrome Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chiesiventures.com [chiesiventures.com]

- 3. Reneo Pharmaceuticals Reports Positive Results from this compound [globenewswire.com]

- 4. chiesiventures.com [chiesiventures.com]

- 5. longdom.org [longdom.org]

- 6. mitocon.it [mitocon.it]

- 7. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of Mavodelpar: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Mavodelpar (formerly known as REN001) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was under clinical investigation for the treatment of rare genetic mitochondrial diseases, including primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1][2] As a PPARδ agonist, mavodelpar was designed to modulate the transcription of genes involved in mitochondrial function, fatty acid oxidation, and the generation of new mitochondria.[1][2] Despite promising preclinical and early phase clinical data, the pivotal Phase 2b STRIDE study in patients with PMM did not meet its primary or secondary efficacy endpoints, leading to the discontinuation of its development in December 2023.[3][4] This technical guide provides a comprehensive overview of the known information regarding the pharmacokinetics of mavodelpar, including its mechanism of action, and details of the clinical trial protocols utilized for its evaluation. While specific quantitative pharmacokinetic data remains largely unpublished, this document collates the available information to serve as a resource for the scientific community.

Introduction

Mavodelpar was developed by Reneo Pharmaceuticals to address the unmet medical need in patients with rare genetic mitochondrial diseases, which are often characterized by impaired energy production.[1] By selectively activating the PPARδ receptor, mavodelpar aimed to enhance cellular energy metabolism and improve muscle function in affected individuals.[5] The drug received Fast Track designation from the U.S. Food and Drug Administration (FDA) for both PMM and a specific genotype of LC-FAOD, highlighting its potential in these debilitating conditions.[2][6] However, the outcome of the pivotal STRIDE trial underscored the challenges in developing treatments for these complex diseases.[3]

Mechanism of Action: PPARδ Signaling Pathway

Mavodelpar functions as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of cellular metabolism. The binding of mavodelpar to PPARδ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade results in an increased expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and energy expenditure.

References

- 1. chiesiventures.com [chiesiventures.com]

- 2. Reneo Pharmaceuticals Receives Fast Track Designation from the FDA for Mavodelpar (this compound) in a Genotype of Long-Chain Fatty Acid Oxidation Disorder (LC-FAOD) - BioSpace [biospace.com]

- 3. chiesiventures.com [chiesiventures.com]

- 4. mitocon.it [mitocon.it]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound Granted Fast Track Designation by FDA for Patients with Primary Mitochondrial Myopathies - BioSpace [biospace.com]

ReN001 (Mavodelpar): A Deep Dive into its Mechanism and Impact on Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ReN001 (mavodelpar) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was under clinical development for the treatment of rare genetic mitochondrial diseases, including long-chain fatty acid oxidation disorders (LC-FAOD) and primary mitochondrial myopathies (PMM). As a PPARδ agonist, this compound was designed to target the underlying metabolic defects in these conditions by increasing the transcription of genes involved in mitochondrial function and fatty acid oxidation. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a specific focus on its impact on fatty acid oxidation. While the clinical development of mavodelpar has been suspended, the data generated remains a valuable resource for the scientific community.

Mechanism of Action: PPARδ Agonism and Fatty Acid Oxidation

This compound is a selective agonist of PPARδ, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. The proposed mechanism of action of this compound in the context of fatty acid oxidation involves the activation of a signaling cascade that leads to increased mitochondrial biogenesis and function.

Upon activation by this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which in turn promotes the transcription of a suite of genes involved in fatty acid transport, uptake, and oxidation.

Key genes upregulated by the PPARδ/PGC-1α complex include those encoding for carnitine palmitoyltransferase 1 (CPT1), which is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria, and various acyl-CoA dehydrogenases involved in the β-oxidation spiral.

Preclinical Evidence

While extensive preclinical data for this compound has not been publicly released, conference presentations have alluded to studies demonstrating its effects on mitochondrial function.

A poster presentation in October 2023 reported that mavodelpar improved cellular bioenergetics in fibroblasts from patients with mitochondrial complex I deficiency.[1] This suggests that this compound can enhance mitochondrial function even in the context of existing mitochondrial dysfunction.

Another presentation in June 2023 was titled "PPARδ Agonist Mavodelpar (this compound) Improves Mitochondrial Function in Skeletal Muscle: A Potential Treatment for Primary Mitochondrial Myopathies," indicating the existence of preclinical data in a highly relevant tissue for fatty acid oxidation disorders.[2]

Clinical Studies in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

A key clinical trial investigating the effect of this compound in LC-FAOD was a Phase 1b, open-label study (NCT03833128).[3][4]

Experimental Protocol: Phase 1b LC-FAOD Study (NCT03833128)

-

Study Design: A 12-week, open-label, multi-center study to evaluate the safety, tolerability, and potential efficacy of this compound in adult patients with LC-FAOD.[5][6]

-

Patient Population: 24 patients with confirmed genetic diagnoses of carnitine palmitoyltransferase II (CPT2) deficiency, very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, or trifunctional protein (TFP) deficiency.[5][6]

-

Intervention: Oral administration of this compound once daily.

-

Primary Outcome Measures: Safety and tolerability.

-

Exploratory Efficacy Endpoints:

-

12-Minute Walk Test (12MWT): Patients were instructed to walk as far as possible in a defined corridor for 12 minutes. The total distance walked was recorded.

-

36-Item Short Form Health Survey (SF-36): A patient-reported survey to assess health-related quality of life. The energy/fatigue domain score was a key measure.

-

Modified Fatigue Impact Scale (MFIS): A patient-reported questionnaire to assess the impact of fatigue on physical, cognitive, and psychosocial functioning.

-

Quantitative Data from the Phase 1b LC-FAOD Study

The following table summarizes the results from the 24 patients who completed the 12-week treatment period.[5]

| Patient Subgroup (n) | Assessment | Baseline (Mean ± SE) | Change from Baseline at Week 12 (Mean ± SE) |

| LCHAD/TFP (7) | 12MWT (meters) | 788.1 ± 42.4 | +48.9 ± 20.6 |

| SF-36 Energy/Fatigue | 53.3 ± 4.9 | -2.5 ± 4.9 | |

| MFIS Total Score | 27.7 ± 2.7 | -2.4 ± 1.9 | |

| CPT2 (8) | 12MWT (meters) | 818.1 ± 35.2 | +37.9 ± 17.4 |

| SF-36 Energy/Fatigue | 45.8 ± 6.0 | -6.3 ± 7.0 | |

| MFIS Total Score | 33.8 ± 3.7 | +1.8 ± 3.6 | |

| VLCAD (9) | 12MWT (meters) | 758.9 ± 42.1 | +2.2 ± 19.4 |

| SF-36 Energy/Fatigue | 47.8 ± 5.3 | +0.6 ± 4.9 | |

| MFIS Total Score | 30.0 ± 4.1 | -2.4 ± 3.1 |

Data presented as mean ± standard error (SE). An increase in the 12MWT and SF-36 scores, and a decrease in the MFIS score, indicate improvement.

The results showed that this compound was safe and well-tolerated in patients with LC-FAOD. The most common adverse events were rhabdomyolysis and myalgia, which were mostly mild to moderate in severity.[5] Notably, patients in the LCHAD/TFP and CPT2 subgroups showed a mean increase in the distance walked in the 12-minute walk test.

Clinical Studies in Primary Mitochondrial Myopathies (PMM)

This compound was also evaluated in a pivotal Phase 2b, randomized, double-blind, placebo-controlled trial (STRIDE study) in patients with PMM.[7] However, in December 2023, it was announced that the study did not meet its primary or secondary efficacy endpoints.[7][8] Following these results, the development of mavodelpar was suspended.

Conclusion

This compound (mavodelpar), a selective PPARδ agonist, demonstrated a clear mechanistic rationale for the treatment of fatty acid oxidation disorders by targeting the transcriptional upregulation of genes involved in mitochondrial fatty acid metabolism. Preclinical evidence, although limited in the public domain, suggested positive effects on mitochondrial bioenergetics. The Phase 1b clinical trial in patients with LC-FAOD provided evidence of safety and tolerability, with encouraging signals of efficacy in certain patient subgroups, particularly in improving exercise capacity as measured by the 12-minute walk test.

Despite the disappointing outcome of the STRIDE study in PMM and the subsequent halt of the development program, the data gathered from the clinical evaluation of this compound, especially in the context of LC-FAOD, provides valuable insights for the future development of therapies targeting metabolic and mitochondrial diseases. The experience with this compound underscores the complexity of treating these rare and heterogeneous disorders and highlights the importance of patient stratification and the selection of appropriate clinical endpoints. The scientific community is encouraged to analyze the full dataset from the this compound clinical program, once available, to further understand the potential and challenges of targeting the PPARδ pathway in these patient populations.

References

- 1. Reneo Pharmaceuticals Announces Poster Presentation at [globenewswire.com]

- 2. chiesiventures.com [chiesiventures.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Reneo Pharmaceuticals Reports Positive Results from this compound Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) Study and Provides Additional Development Updates - BioSpace [biospace.com]

- 6. Reneo Pharmaceuticals Reports Positive Results from this compound [globenewswire.com]

- 7. chiesiventures.com [chiesiventures.com]

- 8. firstwordpharma.com [firstwordpharma.com]

An In-depth Technical Guide on the Molecular Targets of Mavodelpar in Skeletal Muscle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mavodelpar (also known as REN001) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3][4][5][6][7][8][9][10][11] In skeletal muscle, the primary molecular target of mavodelpar is the PPARδ nuclear receptor. Activation of this receptor orchestrates a transcriptional cascade that upregulates genes integral to mitochondrial function, fatty acid oxidation (FAO), and mitochondrial biogenesis.[1][11] This guide elucidates the molecular mechanisms of mavodelpar in skeletal muscle, details relevant experimental protocols for its study, and presents its effects on key metabolic parameters. Although mavodelpar's clinical development for primary mitochondrial myopathies (PMM) was suspended due to the STRIDE study not meeting its primary endpoints, the preclinical data provide valuable insights into the role of PPARδ agonism in skeletal muscle physiology.[3][6]

The Primary Molecular Target: Peroxisome Proliferator-Activated Receptor delta (PPARδ)

PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[12] Upon activation by a ligand such as mavodelpar, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

In skeletal muscle, PPARδ is a key regulator of energy homeostasis, particularly the utilization of fatty acids as an energy source. Its activation leads to a coordinated increase in the expression of a suite of genes that enhance mitochondrial capacity and fatty acid metabolism.

Signaling Pathways Modulated by Mavodelpar

The activation of PPARδ by mavodelpar in skeletal muscle initiates a signaling cascade that enhances mitochondrial function and fatty acid oxidation. This pathway is crucial for muscle energy metabolism.

References

- 1. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]

- 2. chiesiventures.com [chiesiventures.com]

- 3. chiesiventures.com [chiesiventures.com]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. mitocon.it [mitocon.it]

- 7. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE Study of Mavodelpar in Primary Mitochondrial Myopathies (PMM) | Nasdaq [nasdaq.com]

- 8. This compound for Adults with Primary Mitochondrial Myopathy | Children's Hospital of Philadelphia [chop.edu]

- 9. Reneo cuts 70% of staff following Phase III trial failure [clinicaltrialsarena.com]

- 10. chiesiventures.com [chiesiventures.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Exploratory Studies of ReN001 (Mavodelpar) in Genetic Myopathies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ReN001 (mavodelpar) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was under investigation for the treatment of genetic myopathies, including primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD). As a modulator of cellular metabolism, this compound was developed to address the energy deficits inherent in these debilitating conditions. This technical guide provides a comprehensive overview of the exploratory studies of this compound, with a focus on its mechanism of action, clinical trial design, and the outcomes of the pivotal STRIDE study. While quantitative data from the clinical trials have not been publicly released, this document summarizes the available information on the study protocols and endpoints.

Introduction to Genetic Myopathies and this compound

Genetic myopathies are a heterogeneous group of inherited disorders characterized by primary muscle weakness and dysfunction. Primary mitochondrial myopathies (PMM) arise from mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that impair the function of mitochondria, the primary energy-producing organelles in cells.[1] This leads to a significant energy deficit in tissues with high energy demands, such as skeletal muscle, the heart, and the brain.[1] Clinical manifestations of PMM are diverse and can include muscle weakness, exercise intolerance, fatigue, and in severe cases, multi-organ dysfunction.[1]

This compound (mavodelpar) emerged as a potential therapeutic agent for these conditions due to its mechanism of action as a selective PPARδ agonist.[2] PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism. Activation of PPARδ has been shown to increase the transcription of genes involved in mitochondrial biogenesis and function, as well as enhance fatty acid oxidation.[1][2] The therapeutic hypothesis was that by stimulating these pathways, this compound could compensate for the underlying mitochondrial dysfunction and improve muscle function and overall energy metabolism in patients with genetic myopathies.

Mechanism of Action: The PPARδ Signaling Pathway

This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[2] PPARδ is a ligand-activated transcription factor that heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in energy homeostasis.

The activation of PPARδ by this compound is believed to induce a cascade of events that ultimately leads to enhanced mitochondrial function and biogenesis. A key downstream effector of PPARδ is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. PPARδ activation has been shown to increase the expression of PGC-1α, which in turn stimulates the expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM). These factors are essential for the transcription and replication of mitochondrial DNA and the synthesis of new mitochondria.

Caption: this compound activates the PPARδ/RXR complex, leading to increased mitochondrial biogenesis and fatty acid oxidation.

Clinical Development Program

The clinical development of this compound for genetic myopathies included several studies, culminating in the pivotal Phase 2b STRIDE trial.

Phase 1b Study

An initial Phase 1b study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with PMM. The results of this study were reportedly positive, suggesting that this compound was well-tolerated and showed promise in improving exploratory endpoints, which supported the decision to proceed to a larger, pivotal trial.[3][4]

The STRIDE Study (NCT04535609)

The STRIDE study was a global, randomized, double-blind, placebo-controlled, pivotal Phase 2b clinical trial designed to evaluate the efficacy and safety of this compound in adult patients with PMM due to mtDNA defects.[1]

The key features of the STRIDE study are summarized in the table below.

| Parameter | Description |

| Official Title | A Double-Blind, Placebo-Controlled, Study to Evaluate the Efficacy and Safety of 24 Weeks Treatment with this compound in Patients with Primary Mitochondrial Myopathy (PMM)[5] |

| Phase | Phase 2b[5] |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group[1] |

| Number of Participants | Approximately 200[3] |

| Patient Population | Adult patients with a confirmed diagnosis of PMM due to mtDNA defects[1] |

| Intervention | This compound (100 mg, orally, once daily) or matching placebo[1] |

| Treatment Duration | 24 weeks[1] |

| Primary Efficacy Endpoint | Change from baseline in the distance walked during the 12-minute walk test (12MWT) at Week 24[1] |

| Secondary Efficacy Endpoint | Change from baseline in the Patient-Reported Outcomes Measurement Information System (PROMIS) Short Form Fatigue 13a score[1] |

Inclusion and Exclusion Criteria: The study enrolled adult patients with a genetically confirmed diagnosis of PMM due to mtDNA mutations and a history of myopathy. Key exclusion criteria included the presence of other conditions that could interfere with the study assessments and the use of other investigational drugs.

12-Minute Walk Test (12MWT): The 12MWT is a standardized assessment of functional exercise capacity. Patients were instructed to walk as far as possible in a 12-minute period, with standardized encouragement from the study staff. The total distance walked was recorded at baseline and at specified follow-up visits.

PROMIS Fatigue Short Form 13a: This is a validated patient-reported outcome measure that assesses the impact of fatigue on various aspects of a patient's life. Patients completed the questionnaire at baseline and at subsequent study visits.

The workflow of the STRIDE clinical trial followed a standard multi-phase process for a Phase 2b study.

Caption: The STRIDE study followed a standard workflow from patient recruitment to the final analysis and outcome.

STRIDE AHEAD (Open-Label Extension)

An open-label extension study, STRIDE AHEAD, was initiated to evaluate the long-term safety and tolerability of this compound in patients who had participated in the STRIDE study, as well as in this compound-naïve patients with PMM due to nDNA defects.[1] Following the results of the STRIDE study, the STRIDE AHEAD study was also suspended.[1]

Study Results and Outcomes

In December 2023, Reneo Pharmaceuticals announced that the pivotal STRIDE study did not meet its primary efficacy endpoint of a statistically significant change from baseline in the 12MWT at week 24.[1] The study also failed to meet its secondary efficacy endpoint related to the PROMIS fatigue score.[1]

As a result of these findings, the company made the decision to suspend the development of mavodelpar for PMM and discontinue the ongoing STRIDE AHEAD study.[1] While the company has expressed its intention to make the full data from the STRIDE study available to the scientific community, specific quantitative results have not yet been publicly released.[1]

Conclusion and Future Directions

The exploratory studies of this compound (mavodelpar) in genetic myopathies, particularly the pivotal STRIDE trial, represented a significant effort to address the high unmet medical need in this patient population. The therapeutic rationale, based on the activation of the PPARδ pathway to enhance mitochondrial function, was sound. However, the failure of the STRIDE study to demonstrate a clinical benefit highlights the challenges of developing effective treatments for these complex and heterogeneous disorders.

The data generated from the this compound clinical development program, once publicly available, will be invaluable to the research community. A thorough analysis of these results may provide insights into the pathophysiology of PMM, the limitations of the PPARδ agonist approach in this context, and potential avenues for future therapeutic development. For drug development professionals, the experience with this compound underscores the importance of robust preclinical models and the careful selection of clinical endpoints that are sensitive to change in this slowly progressing disease. Future research in genetic myopathies will likely focus on alternative therapeutic targets, novel drug delivery systems, and the development of more refined outcome measures to better capture the clinical impact of interventions.

References

- 1. allclinicaltrials.com [allclinicaltrials.com]

- 2. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]

- 3. chiesiventures.com [chiesiventures.com]

- 4. mitocon.it [mitocon.it]

- 5. Reneo Pharmaceuticals Announces Last Patient Last Visit in [globenewswire.com]

Methodological & Application

Application Notes and Protocols for ReN001 in In-Vitro Muscle Cell Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ReN001, also known as mavodelpar, is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] PPARδ is a key regulator of mitochondrial function and energy metabolism, with high expression in skeletal muscle.[3] Activation of PPARδ by this compound has been shown to increase the transcription of genes involved in mitochondrial biogenesis and fatty acid oxidation, suggesting its potential to enhance cellular energy production and muscle function.[1][2][3]

These application notes provide a comprehensive protocol for utilizing this compound in in-vitro muscle cell models to investigate its effects on cellular bioenergetics, gene expression, and muscle cell health. The protocols are designed for researchers in drug development and muscle biology seeking to evaluate the therapeutic potential of this compound for conditions associated with mitochondrial dysfunction and muscle atrophy.

Principle of the Method

This compound acts as a PPARδ agonist. Upon binding to PPARδ, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in crucial metabolic processes, particularly mitochondrial biogenesis and fatty acid oxidation. In in-vitro muscle cell models, treatment with this compound is expected to lead to measurable changes in mitochondrial activity, gene expression, and cellular responses to metabolic stress.